Hypericin is under investigation for the treatment of Cutaneous T-cell Lymphoma.
Hypericin is a natural product found in Hypericum ascyron, Hypericum tomentosum, and other organisms with data available.
Hypericin is an anthraquinone derivative that is naturally found in the yellow flower of Hypericum perforatum (St. John's wort) with antidepressant, potential antiviral, antineoplastic and immunostimulating activities. Hypericin appears to inhibit the neuronal uptake of serotonin, norepinephrine, dopamine, gamma-amino butyric acid (GABA) and L-glutamate, which may contribute to its antidepressant effect. Hypericin may also prevent the replication of encapsulated viruses probably due to inhibition of the assembly and shedding of virus particles in infected cells. This agent also exerts potent phototoxic effects by triggering apoptotic signaling that results in formation of reactive oxygen species.
Hypericin
CAS No.: 548-04-9
Cat. No.: VC0530254
Molecular Formula: C30H16O8
Molecular Weight: 504.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 548-04-9 |
---|---|
Molecular Formula | C30H16O8 |
Molecular Weight | 504.4 g/mol |
IUPAC Name | 9,11,13,16,18,20-hexahydroxy-5,24-dimethyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione |
Standard InChI | InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,33-38H,1-2H3 |
Standard InChI Key | YDOIFHVUBCIUHF-UHFFFAOYSA-N |
Isomeric SMILES | CC1=CC(=C2C3=C4C5=C(C(=CC(=C5C2=O)O)O)C6=C7C4=C8C(=C13)C(=CC(=C8C(=O)C7=C(C=C6O)O)O)C)O |
SMILES | CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)C)O)O)O |
Canonical SMILES | CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)C)O)O)O |
Appearance | Solid powder |
Introduction
Chemical and Biological Foundations of Hypericin
Structural Characteristics and Natural Sources
Hypericin (C30H16O8) is a polycyclic aromatic anthraquinone characterized by a conjugated chromophore system that enables strong absorption of visible light (λmax ≈ 590 nm) . Its biosynthesis occurs via the polyketide pathway, where emodin anthrone undergoes oxidative dimerization to form protohypericin, subsequently converted to hypericin under light exposure . While H. perforatum remains the primary source, hypericin is also found in endophytic fungi (Thielavia subthermophila) and basidiomycetes (Dermocybe spp.) .
Historical Context and Early Applications
Historically, St. John’s wort extracts were used for wound healing and mood disorders, but hypericin’s isolation in the 20th century revealed its photodynamic properties . Initial studies focused on its antidepressant effects, though later research identified its affinity for necrotic tissues and potential in oncology .
Pharmacological Mechanisms of Action
Photodynamic Therapy (PDT) and Diagnosis (PDD)
Hypericin’s efficacy as a photosensitizer arises from its ability to generate reactive oxygen species (ROS) upon light activation (600 nm), inducing apoptosis or necrosis in malignant cells . Preferential accumulation in neoplastic tissues (up to 5-fold higher than in healthy tissue) enables precise tumor targeting . Clinical trials demonstrate partial to complete responses in basal cell carcinoma (BCC), squamous cell carcinoma (SCC), and actinic keratosis (AK) with intralesional hypericin and visible light (Table 1).
Table 1: Clinical Trials of Hypericin in Photodynamic Therapy for Skin Cancers
Antidepressant and Neurotransmitter Modulation
Chronic hypericin administration (0.2 mg/kg, 8 weeks) elevates hypothalamic serotonin (5-HT) by 20–30% and reduces 5-HT turnover, mimicking imipramine’s effects . Dopamine β-hydroxylase inhibition increases dopamine levels, potentially contributing to mood stabilization .
Multidrug Resistance (MDR) Modulation
Hypericin upregulates ABC transporters (MRP1, BCRP) in colorectal (HT-29) and ovarian (A2780) cancer cells at submicromolar concentrations, reducing chemotherapeutic efficacy . Paradoxically, it also inhibits metastasis via Hsp90 destabilization, inducing mitotic cell death in breast adenocarcinoma models .
Clinical Applications and Therapeutic Outcomes
Cutaneous T-Cell Lymphoma (CTCL)
A 2025 phase 2 trial (NCT05872854) of synthetic hypericin (HyBryte) reported 70% treatment success (≥50% mCAILS improvement) in early-stage CTCL, with 3/6 patients achieving complete responses within 12 weeks (Table 2).
Table 2: Phase 2 Trial of Synthetic Hypericin in CTCL
Parameter | Result (n=9) |
---|---|
Treatment Success | 5/6 (83%) |
Complete Response | 3/6 (50%) |
Median Time to CR | 12 weeks |
Solid Tumors and Necrosis Imaging
Radiolabeled hypericin derivatives (e.g., 64Cu-bis-DOTA-hypericin) enhance necrosis imaging in hepatocellular carcinoma, showing 12–14-fold higher fluorescence in necrotic vs. healthy tissues .
Antiviral Therapeutics
Hypericin’s in vitro anti-SARS-CoV-2 activity (IC50 ≈ 1.2 μM) stems from dual Mpro and RdRp inhibition, though in vivo data remain pending .
Psychiatric Disorders
Meta-analyses support hypericin-containing extracts for mild-to-moderate depression, with efficacy comparable to SSRIs but fewer side effects .
Emerging Research and Future Directions
Synthetic Hypericin and Formulation Advances
Nanoemulsions and liposomal formulations aim to enhance bioavailability. HyBryte’s success in CTCL highlights synthetic hypericin’s potential for scalable production .
Combination Therapies
Ongoing trials explore hypericin-chemotherapy synergies, particularly in MDR cancers, and PDT-immune checkpoint inhibitor combinations .
Non-Oncological Applications
Preclinical studies suggest hypericin’s utility in Alzheimer’s disease (amyloid-β imaging) and diabetic retinopathy (antiangiogenic effects) .
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